N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-cyclopentyl-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with cyclopentyl, 2-methylphenyl, and phenyl groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C23H24N6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-N-cyclopentyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H24N6/c1-16-9-5-8-14-20(16)26-21-19-15-24-29(18-12-3-2-4-13-18)22(19)28-23(27-21)25-17-10-6-7-11-17/h2-5,8-9,12-15,17H,6-7,10-11H2,1H3,(H2,25,26,27,28) |
InChI Key |
VUKCNLFVQGPKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted pyrimidines under controlled conditions . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Positions
The pyrimidine ring undergoes regioselective substitutions at N⁴ and N⁶ positions due to electron-deficient character. Key reactions include:
Thione Derivative Formation
Reaction with carbon disulfide (CS₂) in alkaline conditions generates thione derivatives. This is critical for synthesizing bioisosteric analogs with enhanced solubility or binding affinity.
| Reagents/Conditions | Product Structure | Yield | Source |
|---|---|---|---|
| CS₂, KOH, ethanol, reflux (6 h) | Thione at C4 position | 78% |
Thioether Synthesis
Thiolation followed by alkylation with chloroacetals or haloalcohols produces thioether-linked derivatives, enabling further functionalization.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Chloroacetonitrile, K₂CO₃, DMF | S-CN-substituted pyrimidine | 65% | |
| 2-Chloroethanol, KOH, ethanol | Hydroxyethylthioether derivative | 72% |
Electrophilic Aromatic Substitution
The 2-methylphenyl group at N⁴ participates in directed electrophilic substitutions. Intramolecular hydrogen bonding (C–H···π interaction) stabilizes intermediates, favoring para-substitution on the aryl ring .
Halogenation
Iodination using molecular iodine (I₂) under mild conditions introduces iodine at activated positions, enabling cross-coupling reactions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| I₂, NaHCO₃, CH₃CN, rt | 4-Iodo-pyrazolo-pyrimidine | 58% |
Cyclization and Heterocycle Functionalization
The pyrazolo[3,4-d]pyrimidine core serves as a scaffold for constructing fused heterocycles:
Triazolo-Pyrimidine Formation
Treatment with hydrazine derivatives induces cyclization to form triazolo-pyrazolo-pyrimidines, expanding pharmacological potential.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, EtOH, reflux | Triazolo-fused derivative | 81% |
Oxidation and Detosylation
Controlled oxidation with acetic anhydride or hydrogen peroxide modifies sulfur-containing derivatives, while detosylation under basic conditions removes protective groups.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride, pyridine | Acetylated thioether | 85% | |
| NaOH, MeOH, rt | Detosylated pyrimidine | 90% |
Reaction Mechanisms and Selectivity
-
Steric Effects : The cyclopentyl group at N⁶ imposes steric hindrance, directing substitutions to the less hindered N⁴-phenyl ring.
-
Electronic Effects : Electron-withdrawing pyrimidine nitrogen atoms activate adjacent carbons for nucleophilic attack .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways, while protic solvents stabilize intermediates in cyclization .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, forming aromatic amines and cyclopentane derivatives.
-
Photodegradation : UV exposure induces ring-opening via C–N bond cleavage, necessitating storage in amber vials.
Scientific Research Applications
Casein Kinase 1 Inhibition
One of the primary applications of N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is as an inhibitor of casein kinase 1 (CK1). CK1 is involved in various cellular processes, including cell cycle regulation and signal transduction pathways. Aberrant CK1 activity has been linked to cancer and neurodegenerative diseases.
Anti-Cancer Properties
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class possess anti-cancer properties. This compound has shown cytotoxic effects against various cancer cell lines. The structural characteristics may confer selectivity towards specific kinases involved in tumorigenesis .
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has been investigated for its potential anti-inflammatory effects. Studies suggest that similar pyrazolo[3,4-d]pyrimidines can modulate inflammatory pathways and may serve as therapeutic agents in inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound can be achieved through several methods involving multi-step reactions. Optimization of reaction conditions is crucial for achieving high yields and purity of the final product.
Synthetic Pathways
Common synthetic routes include:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazolo-pyrimidine scaffold.
- Functionalization Steps : Introducing substituents at specific positions to enhance biological activity.
Mechanism of Action
The mechanism of action of N6-CYCLOPENTYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific enzymes and signaling pathways. It targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Table 1: Substituent Impact on Physicochemical Properties
- Cycloalkyl vs.
- Methoxy vs. Methyl Groups : The 3-methoxyphenyl substituent in may increase solubility due to the polar methoxy group, whereas the 2-methylphenyl group in the target compound could favor π-π stacking interactions in hydrophobic binding pockets .
Solid-State Properties and Polymorphism
Polymorphism impacts stability and bioavailability. highlights two polymorphs of N⁴-(4-methylphenyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, differing in hydrogen-bonding networks .
Biological Activity
N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its significant potential as an inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes, including cell cycle regulation and signal transduction pathways relevant to cancer and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6, indicating the presence of 20 carbon atoms, 24 hydrogen atoms, and 6 nitrogen atoms. The unique bicyclic structure comprises a pyrazole ring fused with a pyrimidine ring, allowing for specific interactions with biological targets.
CK1 Inhibition
Research indicates that this compound exhibits potent inhibitory activity against CK1. In vitro studies have demonstrated an IC50 value in the nanomolar range, suggesting high potency as a CK1 inhibitor. Aberrant CK1 activity is linked to tumorigenesis and neurodegenerative disorders, making this compound a potential therapeutic agent in these areas .
Anti-Cancer Properties
The compound's structural features contribute to its selectivity towards specific kinases. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anti-cancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines with low IC50 values .
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound may also exhibit anti-inflammatory effects. Compounds within this class have been reported to inhibit inflammatory pathways, further supporting their therapeutic potential .
The mechanism by which this compound exerts its biological effects involves competitive inhibition of CK1 through binding assays that demonstrate its ability to compete with ATP. Molecular docking studies suggest favorable binding conformations that enhance its inhibitory activity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N~6~-Phenyl-N~4~-(2-chlorophenyl)-pyrazolo[3,4-d]pyrimidine | Similar pyrazolo structure; different substituents | CK1 inhibitor |
| N~6~-(2-Methylphenyl)-N~4~-(3-nitrophenyl)-pyrazolo[3,4-d]pyrimidine | Different phenyl substituents | Anti-inflammatory |
| N~6~-Cyclopentyl-N~4~-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidine | Cyclopentyl instead of cycloheptyl | Kinase inhibitor |
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in therapeutic applications:
- Inhibition Studies : A study reported that this compound showed an IC50 value indicating potent inhibition of CK1 in cellular assays .
- Cytotoxicity : In vitro assessments revealed that derivatives of this compound exhibited substantial cytotoxicity against multiple cancer cell lines, reinforcing its potential as an anti-cancer agent .
- Binding Affinity : Interaction studies demonstrated that the compound selectively binds to CK1 and potentially other kinases involved in cell cycle regulation .
Q & A
What are the key synthetic routes and characterization methods for N⁶-cyclopentyl-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
Basic Research Focus
The compound is synthesized via nucleophilic substitution and coupling reactions. A typical protocol involves reacting 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with cyclopentylamine and 2-methylaniline under reflux in dry acetonitrile, followed by purification via recrystallization . Characterization relies on IR spectroscopy (to confirm amine and pyrimidine C=N stretches at 1650–1600 cm⁻¹) and ¹H NMR (to verify aromatic protons at δ 7.2–8.1 ppm and cyclopentyl/methyl group resonances at δ 1.5–2.3 ppm). Advanced purification may require column chromatography with ethyl acetate/hexane gradients .
How can researchers confirm the regioselectivity of substitutions in pyrazolo[3,4-d]pyrimidine derivatives?
Basic Research Focus
Regioselectivity is determined using 2D NMR techniques (e.g., HSQC, HMBC) to map coupling between pyrimidine nitrogen atoms and substituents. For example, HMBC correlations between N⁶-cyclopentyl protons and C6 of the pyrimidine ring confirm substitution at the 6-position . X-ray crystallography is definitive but requires high-purity crystals grown via slow evaporation in polar aprotic solvents like DMSO .
What methodologies optimize reaction yields for pyrazolo[3,4-d]pyrimidine derivatives under conflicting solvent conditions?
Advanced Research Focus
Conflicting solvent effects (e.g., acetonitrile vs. DMF) are resolved using statistical Design of Experiments (DoE) . A central composite design can evaluate variables like temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd(OAc)₂). Response surface models identify optimal conditions (e.g., 100°C in acetonitrile with 5 mol% catalyst) to maximize yield while minimizing side products . Post-reaction analysis via HPLC-MS detects impurities, guiding iterative refinement .
How can computational tools predict the bioactivity and binding interactions of this compound?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic properties and tautomeric stability, while molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., kinases). Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify plausible intermediates, reducing trial-and-error in synthesis . Machine learning models (e.g., Random Forest) trained on pyrazolo-pyrimidine bioactivity data can prioritize derivatives for testing .
How should researchers address contradictions in pharmacological data across studies?
Advanced Research Focus
Discrepancies in IC₅₀ values or selectivity profiles require meta-analysis of assay conditions. For example, variations in ATP concentrations (1–10 µM) in kinase assays significantly impact inhibition data. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and control for solvent effects (e.g., DMSO tolerance <1%). Standardized protocols from (e.g., fixed 2 h pre-incubation) improve reproducibility .
What strategies improve solubility and bioavailability of this hydrophobic compound?
Advanced Research Focus
Address poor aqueous solubility via prodrug design (e.g., phosphate esters at the 4-amino group) or formulation with cyclodextrins (e.g., HP-β-CD). Solubility parameters (Hansen solubility spheres) guide solvent selection for co-solvency (e.g., PEG-400/water mixtures). For in vivo studies, nanoformulation (liposomes or PLGA nanoparticles) enhances bioavailability, with particle size monitored via dynamic light scattering (DLS) .
How can reaction mechanisms be validated when intermediates are unstable?
Advanced Research Focus
Use stopped-flow NMR or time-resolved FTIR to capture transient intermediates. For example, monitoring the disappearance of the 4,6-dichloro precursor (δ 8.3 ppm in ¹H NMR) and the emergence of the mono-substituted intermediate confirms stepwise amination. Computational microkinetic modeling (using software like COMSOL) reconciles experimental rates with proposed pathways .
What safety protocols are critical during large-scale synthesis?
Basic Research Focus
Follow Chemical Hygiene Plan guidelines for handling amines and chlorinated solvents. Use explosion-proof reactors for high-temperature steps (>100°C) and ensure proper ventilation for volatile byproducts (e.g., HCl gas). Real-time monitoring with inline FTIR detects exothermic events, while quench protocols neutralize unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
